2-amino-N-[3-(methylsulfanyl)phenyl]acetamide
Description
2-Amino-N-[3-(methylsulfanyl)phenyl]acetamide is a substituted acetamide derivative characterized by an amino group (-NH₂) attached to the acetamide backbone and a 3-(methylsulfanyl)phenyl substituent. This compound belongs to the class of aromatic acetamides, which are widely studied for their pharmacological and material science applications. While its exact biological activity remains under investigation, structurally related acetamides have demonstrated antimicrobial, analgesic, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-amino-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDZMBLTRDSZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-(methylsulfanyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-[3-(methylsulfanyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The amino and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound may also modulate signaling pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl group (-SMe) in the target compound is electron-donating, enhancing aromatic ring reactivity compared to electron-withdrawing groups like -NO₂ in .
- Positional Effects : Meta-substituted derivatives (e.g., the target compound) exhibit distinct conformational flexibility compared to para-substituted analogues (e.g., N-(4-methylphenyl)sulfonamide derivatives in ).
Physicochemical Properties
- Lipophilicity: The -SMe group increases logP values compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, as seen in N-(3-Amino-4-methoxyphenyl)acetamide .
- Hydrogen Bonding: The amino (-NH₂) group in the target compound facilitates hydrogen bonding, similar to sulfonamide derivatives (e.g., N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide ).
Pharmacological Activity
- Antimicrobial Potential: Chlorinated acetamides (e.g., N-(2,5-dichloro-4-hydroxyphenyl)acetamide ) show higher antibacterial activity than the target compound, likely due to halogen-mediated membrane disruption.
- Enzyme Inhibition : Sulfonamide derivatives (e.g., N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide ) exhibit anti-inflammatory activity via COX-2 inhibition, a mechanism less explored in methylsulfanyl-substituted acetamides.
Biological Activity
2-amino-N-[3-(methylsulfanyl)phenyl]acetamide, also known by its chemical structure and CAS number 1016798-93-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12N2S
- IUPAC Name : 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide
Biological Activities
The biological activities of 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide have been investigated in various studies, highlighting its potential in different therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains, suggesting that 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide may also possess such activity.
Neuroprotective Effects
A study involving substituted acetamides demonstrated neuroprotective effects on PC12 cells against sodium nitroprusside-induced damage. These findings suggest that 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide could potentially offer similar neuroprotective benefits, although specific data on this compound is limited .
Cytotoxicity
The cytotoxic effects of related compounds have been evaluated against cancer cell lines. For example, certain derivatives have shown selective cytotoxicity towards human colon adenocarcinoma cells, indicating that 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide might also exhibit selective cytotoxic properties .
The proposed mechanisms for the biological activities of compounds similar to 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide include:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in disease progression, such as carbonic anhydrase.
- Cellular Protection : The ability to protect neuronal cells from oxidative stress is a key area of interest, with implications for neurodegenerative diseases.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
